3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine
Overview
Description
3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a hydroxyl group, a mercapto group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a hydroxylating agent under high temperature and strong basic conditions . This process replaces the chlorine atom with a hydroxyl group, yielding the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein binding assays.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the mercapto group.
3-Hydroxy-2-mercapto-5-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group in a different position.
2-Mercapto-6-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2-mercapto-6-(trifluoromethyl)pyridine is unique due to the presence of both hydroxyl and mercapto groups along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-6-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)4-2-1-3(11)5(12)10-4/h1-2,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVCOSEJPDZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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